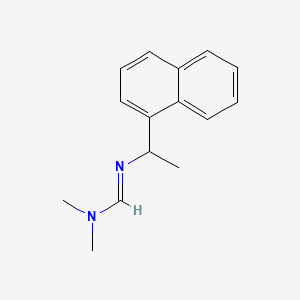
Formamidine, N,N-dimethyl-N'-(1-(1-naphthyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is of interest due to its unique structure, which includes a naphthyl group, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of formamidines generally involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . For N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)-formamidine, a similar approach can be used, where the naphthyl-substituted aniline derivative reacts with ethyl orthoformate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of formamidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to promote the preparation of formamidines efficiently . These catalysts can be reused multiple times without significant loss of activity, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as permanganate in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the naphthyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: Reduction can yield the corresponding amines.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents used.
Applications De Recherche Scientifique
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of formamidines involves their ability to interact with various molecular targets, including enzymes and receptors. The naphthyl group in N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)-formamidine enhances its binding affinity to certain targets, making it a potent compound in biological systems . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-dimethylacetamide (DMAc): Another versatile solvent and reagent used in various chemical reactions.
Uniqueness
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to other formamidines and related compounds .
Propriétés
Numéro CAS |
101398-70-3 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(1-naphthalen-1-ylethyl)methanimidamide |
InChI |
InChI=1S/C15H18N2/c1-12(16-11-17(2)3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12H,1-3H3 |
Clé InChI |
YCIDUPCCADORTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


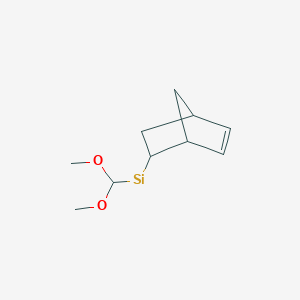


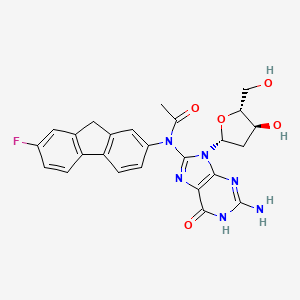
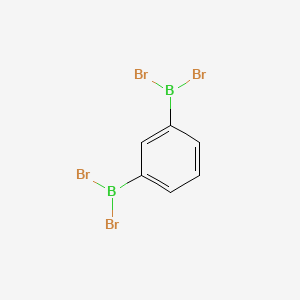

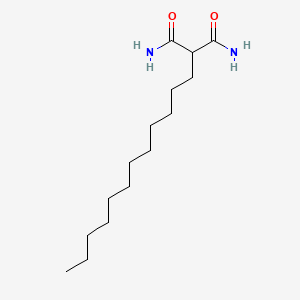
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
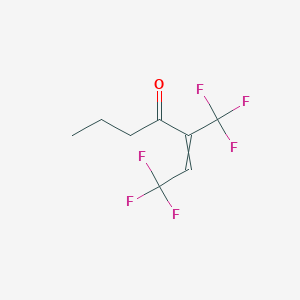
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
